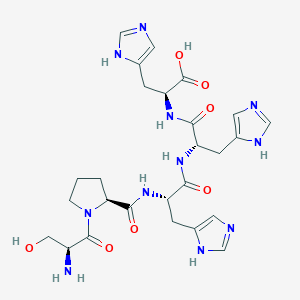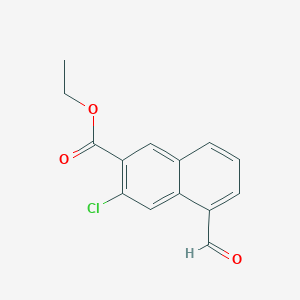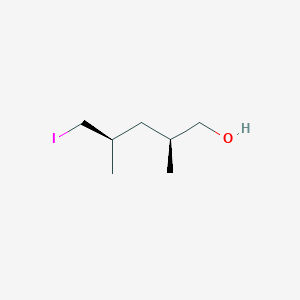![molecular formula C10H15N B14192689 (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile CAS No. 854158-93-3](/img/structure/B14192689.png)
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is a bicyclic organic compound characterized by its unique structure and chemical properties. This compound is notable for its rigid bicyclic framework, which imparts distinct stereochemical features and reactivity patterns. It is used in various scientific research fields due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
化学反应分析
Types of Reactions
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
科学研究应用
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying stereochemical effects in reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.1]heptane-2-carbonitrile: A compound with a similar bicyclic framework but lacking the dimethyl substitution.
6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is unique due to its specific stereochemistry and the presence of the carbonitrile group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying stereochemical effects and for applications requiring precise molecular interactions.
属性
CAS 编号 |
854158-93-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-5H2,1-2H3/t7-,8-,9-/m0/s1 |
InChI 键 |
DKYDIPHUNUTUNY-CIUDSAMLSA-N |
手性 SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)C#N)C |
规范 SMILES |
CC1(C2CCC(C1C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)

![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)

![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)

